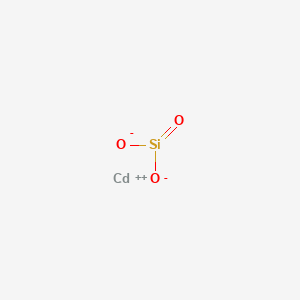

Cadmium silicate

説明

Cadmium is a soft, malleable, bluish-white metal found in zinc ores . It’s used in various industries, including manufacturing and construction . Silicon, the second most abundant element in the Earth’s crust, has been reported to promote plant growth and alleviate cadmium toxicity . Cadmium silicate would be a compound of these two elements.

Synthesis Analysis

Silicon has been found to play a role in reducing the toxicity and accumulation of Cadmium in plants . The application of silicon can reduce the uptake and transport of Cadmium, improve plant mineral nutrient supply, regulate antioxidant systems, and optimize plant architecture . In alkaline soil, Cadmium and Silicon form a water-soluble complex, which cannot be taken up by rice plants .Chemical Reactions Analysis

Silicon can reduce the uptake of Cadmium in plants by forming a complex with it . This complexation reduces the bioavailability of Cadmium, thus reducing its toxicity . The exact chemical reaction is not provided in the search results.科学的研究の応用

Cadmium silicate has been studied for its effect on reducing cadmium toxicity in wheat. Silicon applications, including forms like amorphous silica, can increase plant biomass and reduce cadmium translocation to shoots, thereby decreasing cadmium concentrations in wheat shoots (Rizwan et al., 2012).

Similar benefits of silicon, possibly including this compound, have been observed in maize. The application of calcium silicate to Cd-contaminated soil effectively diminished metal stress and resulted in biomass increase in maize (Cunha et al., 2008).

This compound's influence at the cellular level has been explored in wheat. Silicate can reduce cadmium accumulation in plants, especially in shoots, and can affect cadmium uptake on the cellular level (Greger et al., 2016).

Studies have also shown that silicon, including this compound, can be effective in preventing excessive cadmium uptake by strawberry plants grown on sandy soil (Treder & Cieslinski, 2005).

Research on Cempo Merah rice indicates that silicon can reduce cadmium toxicity, improve plant tolerance against the effects of cadmium exposure, and limit cadmium uptake (Khasanah, 2020).

In wheat, silicon application can mitigate the damaging effects of cadmium stress in acidic conditions, enhancing root growth and antioxidant activities (Rahman et al., 2021).

作用機序

The mechanism of action of Cadmium silicate involves the interaction of Silicon with Cadmium. Silicon reduces the uptake and transport of Cadmium, improves plant mineral nutrient supply, regulates antioxidant systems, and optimizes plant architecture . In alkaline soil, Cadmium and Silicon form a water-soluble complex, which cannot be taken up by rice plants .

Safety and Hazards

Cadmium is a highly toxic heavy metal that poses serious threats to food safety and agricultural production worldwide . It’s known to cause cancer and affect the cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems . Therefore, it’s crucial to find ways to reduce Cadmium toxicity and minimize its accumulation in plants .

将来の方向性

Future research should focus on elucidating the exact molecular structure of Cadmium silicate and its synthesis process. More studies are needed to understand the mechanism of action of this compound, especially how Silicon mitigates Cadmium toxicity in plants . Additionally, research should aim to find synergistic action of Silicon and other substances on Cadmium behavior in the soil-plant system .

特性

IUPAC Name |

cadmium(2+);dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.O3Si/c;1-4(2)3/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDKOFHLJFJLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdSiO3, CdO3Si | |

| Record name | cadmium metasilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928748 | |

| Record name | Cadmium oxosilanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystalline solid; [Chem Service MSDS] | |

| Record name | Cadmium silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20396 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13477-19-5 | |

| Record name | Silicic acid (H2SiO3), cadmium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), cadmium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium oxosilanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)

![Naphtho[2,3-a]coronene](/img/structure/B86209.png)

![Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B86211.png)